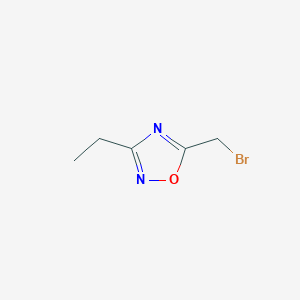

5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC18116143

Molecular Formula: C5H7BrN2O

Molecular Weight: 191.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2O |

|---|---|

| Molecular Weight | 191.03 g/mol |

| IUPAC Name | 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C5H7BrN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 |

| Standard InChI Key | PLKATMVLFDTGGI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NOC(=N1)CBr |

Introduction

Structural and Chemical Properties

Molecular Architecture

The 1,2,4-oxadiazole core is characterized by a planar ring system with delocalized π-electrons, contributing to its thermal stability and reactivity. Substitution patterns significantly influence physicochemical properties:

-

Ethyl Group (Position 3): Enhances lipophilicity, potentially improving membrane permeability in biological systems.

-

Bromomethyl Group (Position 5): Introduces a reactive site for nucleophilic substitution (SN2) or cross-coupling reactions, enabling derivatization .

Table 1: Comparative Structural Features of Selected Oxadiazoles

| Compound | Position 3 Substituent | Position 5 Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Bromo-5-ethyl-1,2,4-oxadiazole | Bromine | Ethyl | 177.00 |

| 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole | Ethyl | Bromomethyl | 192.05* |

*Theoretical value based on compositional analysis (C₅H₆BrN₂O).

Spectroscopic Characterization

Key spectral data for analogous compounds provide insight into expected properties:

-

¹H NMR:

-

¹³C NMR:

Synthetic Methodologies

Cyclocondensation Approaches

Oxadiazoles are typically synthesized via cyclization reactions. For 5-(bromomethyl)-3-ethyl derivatives, a plausible route involves:

-

Precursor Preparation: Ethyl hydrazinecarboxylate reacts with bromoacetyl chloride to form a diacylhydrazine intermediate.

-

Cyclization: Intramolecular dehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields the oxadiazole core.

-

Functionalization: Post-synthetic bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions.

Reaction Scheme:

Industrial-Scale Considerations

Continuous flow reactors could optimize yield and safety for bromomethylation steps, minimizing hazardous intermediate accumulation. Process parameters requiring tight control include:

-

Temperature: 50–60°C (to prevent ring degradation)

-

Residence time: 10–15 minutes

-

Stoichiometry: 1.1:1 NBS-to-precursor ratio

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:

| Nucleophile | Product | Application |

|---|---|---|

| Amines | 5-(Aminomethyl)-3-ethyloxadiazole | Pharmacophores for antimicrobials |

| Thiols | 5-(Mercaptomethyl)-3-ethyloxadiazole | Polymer crosslinking agents |

| Azides | 5-(Azidomethyl)-3-ethyloxadiazole | Click chemistry substrates |

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions enable C-C bond formation:

-

Suzuki Coupling: With arylboronic acids to create biaryl systems for materials science .

-

Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for drug discovery.

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction to resolve bond lengths and angles.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize biological potency.

-

Green Chemistry Approaches: Developing aqueous-phase syntheses using biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume